molecular formula C12H19ClN2 B7805807 1-(1-Phenylethyl)piperazine hydrochloride

1-(1-Phenylethyl)piperazine hydrochloride

Cat. No.: B7805807
M. Wt: 226.74 g/mol
InChI Key: KBYLJCBDMLESJV-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H18N2•HCl It is a derivative of piperazine, where the piperazine ring is substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Phenylethyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with piperazine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.

Example Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{C}_4\text{H}_8\text{N}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_8\text{N}) + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenylacetone or phenylacetic acid.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(1-Phenylethyl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including neurotransmitter modulation.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)piperazine hydrochloride involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Phenylethyl)piperazine hydrochloride can be compared with other piperazine derivatives such as:

    1-Phenylethylpiperazine: Similar structure but without the hydrochloride salt.

    1-Benzylpiperazine: Another piperazine derivative with a benzyl group instead of a phenylethyl group.

    1-(2-Phenylethyl)piperazine: A positional isomer with the phenylethyl group attached at a different position.

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in certain contexts.

Properties

IUPAC Name

1-(1-phenylethyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;/h2-6,11,13H,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYLJCBDMLESJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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